Chemical Structure and Physical Properties of (4-Chloro-3-fluorophenyl)acetic acid ethyl ester: A Technical Whitepaper
Chemical Structure and Physical Properties of (4-Chloro-3-fluorophenyl)acetic acid ethyl ester: A Technical Whitepaper
Executive Summary
(4-Chloro-3-fluorophenyl)acetic acid ethyl ester (CAS: 1256479-12-5) is a highly specialized halogenated building block utilized extensively in advanced organic synthesis and pharmaceutical drug discovery[1]. By combining an ethyl ester moiety with a precisely halogenated aromatic ring, this compound offers a unique balance of lipophilicity, metabolic stability, and synthetic versatility. This whitepaper provides an in-depth analysis of its molecular architecture, physicochemical properties, and downstream applications, alongside a self-validating experimental protocol for its synthesis.
Molecular Architecture & Physicochemical Profiling
The structural framework of (4-Chloro-3-fluorophenyl)acetic acid ethyl ester is defined by three distinct functional domains, each contributing to its overall reactivity and physical behavior:
-
The Ethyl Ester Moiety: Protects the highly polar carboxylic acid, significantly lowering the boiling point and increasing volatility. This makes the compound amenable to gas chromatography-mass spectrometry (GC-MS) analysis and facilitates enolate-driven α -alkylation.
-
The 4-Chloro Substituent: Introduces substantial lipophilic bulk. In medicinal chemistry, para-chlorination is a classical bioisosteric strategy used to block cytochrome P450-mediated para-hydroxylation, thereby increasing the biological half-life of downstream active pharmaceutical ingredients (APIs).
-
The 3-Fluoro Substituent: Fluorine's extreme electronegativity exerts a strong inductive electron-withdrawing effect (-I effect) across the aromatic system. This subtly increases the acidity of the benzylic α -protons and alters the electrostatic potential of the aromatic ring, which is critical for optimizing π−π stacking interactions in protein binding pockets[2].
Structure-Property Relationship mapping of the compound's functional domains.
Quantitative Data Summary
The following table consolidates the fundamental physicochemical properties of the compound, derived from structural profiling and empirical databases[1][3].
| Property | Value / Description |
| CAS Registry Number | 1256479-12-5 |
| Molecular Formula | C10H10ClFO2 |
| Molecular Weight | 216.64 g/mol |
| SMILES String | O=C(OCC)CC1=CC=C(Cl)C(F)=C1 |
| Appearance | Colorless to pale yellow liquid (predicted) |
| Estimated Boiling Point | 250 - 270 °C (at 760 mmHg) |
| Estimated Density | 1.20 - 1.25 g/cm³ |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 (Ester oxygens) |
Synthetic Methodologies & Mechanistic Causality
The most direct route to synthesize (4-Chloro-3-fluorophenyl)acetic acid ethyl ester is via the Fischer esterification of the corresponding carboxylic acid (4-chloro-3-fluorophenylacetic acid)[4][5].
Causality of Reagent Selection:
-
Absolute Ethanol: Serves a dual purpose as both the nucleophile and the solvent. By using it in massive excess, Le Chatelier’s principle is leveraged to drive the equilibrium toward the ester product.
-
Catalytic Sulfuric Acid ( H2SO4 ): Selected over thionyl chloride ( SOCl2 ) to avoid the generation of corrosive HCl gas. H2SO4 protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by ethanol. Furthermore, concentrated H2SO4 acts as a dehydrating agent, sequestering the water byproduct and preventing the reverse hydrolysis reaction.
Experimental Protocol: Self-Validating Fischer Esterification
The following protocol is designed as a self-validating system. Each phase includes an analytical checkpoint to ensure the reaction proceeds with high fidelity, minimizing the risk of carrying over unreacted starting materials.
Step 1: Reaction Setup
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-chloro-3-fluorophenylacetic acid in 100 mL of absolute ethanol.
-
Causality Check: Ensure complete dissolution before proceeding to prevent localized thermal degradation.
-
Slowly add 2.0 mL of concentrated H2SO4 dropwise while stirring.
Step 2: Reflux and Equilibrium Shift
-
Attach a reflux condenser and heat the mixture to 80 °C (reflux) under a nitrogen atmosphere for 4–6 hours.
-
Self-Validation (TLC): After 4 hours, extract a 0.1 mL aliquot, dilute in ethyl acetate, and spot on a silica TLC plate (Eluent: 4:1 Hexanes/Ethyl Acetate). The reaction is only validated to proceed to workup when the lower- Rf carboxylic acid spot is completely absent under UV (254 nm) visualization.
Step 3: Quench and Phase Separation
-
Cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove ~70% of the ethanol. Causality: Removing excess ethanol prevents the ester from partitioning into the aqueous phase during workup.
-
Dilute the residue with 100 mL of ethyl acetate and wash with 50 mL of saturated aqueous NaHCO3 .
-
Self-Validation (Neutralization): The cessation of CO2 gas evolution (bubbling) and an aqueous layer pH > 8 confirms that all H2SO4 and unreacted starting acid have been successfully neutralized and partitioned into the aqueous waste.
Step 4: Drying and Purification
-
Wash the organic layer with 50 mL of brine to break any emulsions and pre-dry the organic phase.
-
Dry over anhydrous MgSO4 . Causality: MgSO4 is chosen over Na2SO4 due to its rapid drying kinetics, which prevents premature hydrolysis of the ester during the final concentration step.
-
Filter and concentrate under reduced pressure to yield the crude product, which can be further purified via silica gel flash chromatography if ultra-high purity (>99%) is required.
Self-validating experimental workflow for Fischer esterification.
Reactivity & Pharmaceutical Applications
(4-Chloro-3-fluorophenyl)acetic acid ethyl ester is a highly versatile intermediate in drug discovery[2].
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Arylacetic acid derivatives are the core pharmacophore for many COX-1/COX-2 inhibitors (e.g., diclofenac analogs). The ester acts as a prodrug form or a protected intermediate during the multi-step synthesis of these anti-inflammatory agents.
-
Kinase Inhibitors: The α -carbon can be deprotonated using strong bases (e.g., LDA or NaH) to form a reactive enolate. This allows for α -alkylation or cross-coupling reactions to build complex, sterically hindered frameworks necessary for fitting into the highly specific ATP-binding pockets of target kinases.
-
Fluorinated Anesthetics and Agrochemicals: The incorporation of the fluorine atom increases the lipophilicity of the molecule, enhancing its ability to cross the blood-brain barrier (for CNS targets) or plant cuticles (for herbicidal applications)[2][6].
Analytical Characterization Standards
To definitively confirm the structural integrity of the synthesized ester, the following analytical parameters must be met:
-
1 H NMR (400 MHz, CDCl3 ): A distinct quartet at ~4.15 ppm (2H, J=7.1 Hz) and a triplet at ~1.25 ppm (3H, J=7.1 Hz) will confirm the presence of the ethyl ester. A singlet at ~3.60 ppm (2H) corresponds to the benzylic α -protons. The aromatic region (7.00 - 7.40 ppm) will display a multiplet integrating to 3 protons, confirming the tri-substituted benzene ring.
-
19 F NMR (376 MHz, CDCl3 ): A single peak in the negative ppm range (typically around -115 to -120 ppm relative to CFCl3 ) will confirm the presence of the aryl fluorine atom.
-
GC-MS (EI, 70 eV): The molecular ion peak [M]+ will appear at m/z 216. The base peak will likely result from the loss of the ethoxy radical ( −OEt ), yielding an acylium ion fragment at m/z 171, followed by the loss of CO to yield the stable substituted tropylium/benzyl cation at m/z 143.
References
-
Multichem Exports. "4-Fluorophenylacetic acid Industrial Uses." Multichem Exports. Available at:[Link]
-
Scribd / BOCSCI. "Functional Group | Chemical Compounds - 4-Chloro-3-fluorophenylacetic Acid." Scribd Documents. Available at:[Link]
Sources
- 1. CAS:1256479-12-5, (4-Chloro-3-fluorophenyl)acetic acid ethyl ester-毕得医药 [bidepharm.com]
- 2. 4-Fluorophenylacetic acid Exporter | 4-Fluorophenylacetic acid Exporting Company | 4-Fluorophenylacetic acid International Distributor [multichemexports.com]
- 3. CAS:1256479-12-5, (4-Chloro-3-fluorophenyl)acetic acid ethyl ester-毕得医药 [bidepharm.com]
- 4. 845790-56-9|Ethyl 4-chloro-3-fluorobenzoylformate|BLD Pharm [bldpharm.com]
- 5. scribd.com [scribd.com]
- 6. jk-sci.com [jk-sci.com]
